molecular formula C13H22N6O2S B5770554 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

货号 B5770554
分子量: 326.42 g/mol
InChI 键: HMIOMQYWVJXFIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

作用机制

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, such as NF-κB and MAPK, which are critical for the survival and proliferation of B-cells. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and reduce proliferation of malignant B-cells in preclinical models. It also inhibits the activation of macrophages and dendritic cells, which can contribute to the immune evasion of cancer cells. This compound has also been shown to reduce the levels of cytokines and chemokines that promote tumor growth and inflammation. In addition, this compound has been shown to enhance the activity of other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

实验室实验的优点和局限性

One of the main advantages of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic target for B-cell malignancies. This compound has also shown synergistic effects when combined with other targeted therapies, which could improve treatment outcomes for patients. However, one of the limitations of this compound is its irreversible binding to BTK, which could lead to prolonged inhibition and potential toxicity. Further studies are needed to determine the optimal dosing and treatment duration of this compound.

未来方向

Several future directions for the development of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide as a therapeutic agent for B-cell malignancies are currently being explored. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine the safety and efficacy of this compound in these patient populations.
2. Combination therapies: this compound has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to determine the optimal combinations and treatment regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as ibrutinib, has been reported in some patients. Further studies are needed to determine the potential resistance mechanisms to this compound and develop strategies to overcome them.
4. Other indications: BTK is also expressed in other cell types, such as macrophages and dendritic cells, which play a role in the immune response to cancer. Further studies are needed to determine the potential therapeutic applications of this compound in these cell types and other indications.

合成方法

The synthesis of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide involves several steps, starting with the reaction of 2-chloroacetamide with potassium thioacetate to form the thioacetamide intermediate. This intermediate is then reacted with 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol to yield this compound. The synthesis process has been optimized to improve yield and purity, and several analytical techniques are used to confirm the identity and purity of the final product.

科学研究应用

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in apoptosis and reduced proliferation of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

属性

IUPAC Name

2-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c1-13(2,3)18-10-15-11(19-4-6-21-7-5-19)17-12(16-10)22-8-9(14)20/h4-8H2,1-3H3,(H2,14,20)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOMQYWVJXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。